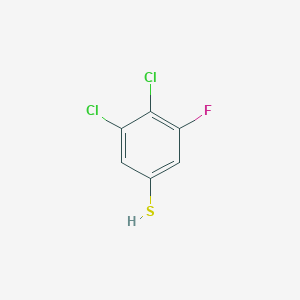

3,4-Dichloro-5-fluorothiophenol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,4-dichloro-5-fluorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2FS/c7-4-1-3(10)2-5(9)6(4)8/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDOVFDQMNGBERI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)Cl)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2FS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of 3,4-Dichloro-5-fluorothiophenol

Disclaimer: Publicly available experimental data for 3,4-Dichloro-5-fluorothiophenol is limited. This guide provides a comprehensive overview based on established chemical principles and data from structurally analogous compounds. All information regarding the target compound should be considered predictive until validated by empirical studies.

Executive Summary

3,4-Dichloro-5-fluorothiophenol is a halogenated aromatic thiol of interest to researchers in medicinal chemistry and materials science due to its unique substitution pattern, which may impart specific biological activities or material properties. This document outlines the predicted chemical properties of this compound, a proposed synthetic pathway, and a comparative analysis of its core characteristics against those of its close structural analogs. The provided experimental protocols are based on well-established chemical transformations and are intended to serve as a foundational guide for the synthesis and study of this novel compound.

Predicted and Comparative Chemical Properties

The chemical and physical properties of 3,4-Dichloro-5-fluorothiophenol can be estimated by examining its structural analogs. The data for these related compounds are summarized below to provide a comparative context.

Table 1: Core Chemical and Physical Properties of 3,4-Dichloro-5-fluorothiophenol and Its Analogs

| Property | 3,4-Dichloro-5-fluorothiophenol (Predicted) | 3,4-Dichlorothiophenol | 3,5-Difluorothiophenol | 3,4-Difluorothiophenol |

| Molecular Formula | C₆H₃Cl₂FS | C₆H₄Cl₂S[1] | C₆H₄F₂S[2] | C₆H₄F₂S[3] |

| Molecular Weight | 197.06 g/mol | 179.07 g/mol [1] | 146.16 g/mol [2] | 146.16 g/mol [3] |

| Physical State | Solid or Liquid | Liquid[4] | Solid[5] | Liquid[3] |

| Boiling Point | Not available | 119-120 °C @ 10 mmHg[4] | Not available | 169-170 °C[3] |

| Melting Point | Not available | Not available[4] | Not available | Not available |

| Density | Not available | ~1.407 g/mL at 25 °C | Not available | ~1.323 g/mL at 25 °C[3] |

| Refractive Index | Not available | n20/D 1.623 | Not available | n20/D 1.528[3] |

Proposed Synthetic Pathway

Caption: Proposed multi-step synthesis of 3,4-Dichloro-5-fluorothiophenol.

Experimental Protocols

The following are generalized experimental protocols for the proposed synthetic pathway. These should be optimized for safety and yield in a laboratory setting.

The precursor aniline is not commercially available and would likely be synthesized from 1,2-dichloro-3-fluorobenzene.

-

Nitration: The synthesis of the nitro intermediate, 3,4-dichloro-5-fluoronitrobenzene, can be achieved by the nitration of 1,2-dichloro-3-fluorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically performed at low temperatures to control regioselectivity and prevent over-nitration.

-

Reduction: The subsequent reduction of the nitro group to an amine can be carried out using standard methods. A common laboratory-scale procedure involves the use of tin metal in concentrated hydrochloric acid.[6] Alternatively, catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst is a cleaner method often used in industrial settings.[7]

This two-part procedure first converts the aniline to a diazonium salt, which is then reacted to introduce the thiol group.

-

Part 1: Diazotization of 3,4-Dichloro-5-fluoroaniline

-

Dissolve the synthesized 3,4-dichloro-5-fluoroaniline in a suitable aqueous acid solution (e.g., HCl or H₂SO₄).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.

-

Stir the resulting solution for a short period to ensure complete formation of the diazonium salt. This solution should be used immediately in the next step.

-

-

Part 2: Conversion to Thiophenol via Xanthate Intermediate

-

In a separate flask, prepare a solution of potassium ethyl xanthate in water and cool it.

-

Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. Nitrogen gas evolution should be observed.

-

Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.

-

The intermediate aryl xanthate can be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The extracted xanthate is then hydrolyzed, for example, by refluxing with an aqueous or alcoholic solution of sodium hydroxide, to yield the sodium thiophenolate salt.

-

Acidification of the cooled reaction mixture with a mineral acid will precipitate the final product, 3,4-dichloro-5-fluorothiophenol, which can then be purified by distillation or chromatography.

-

Logical Relationships in Synthesis

The synthesis of 3,4-Dichloro-5-fluorothiophenol is contingent on a series of transformations where the product of each step serves as the reactant for the next. This sequential dependency is crucial for the overall success of the synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. US4642398A - Preparation of fluoronitrobenzene compounds in dispersion of potassium fluoride - Google Patents [patents.google.com]

- 7. Sandmeyer Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis of 3,4-Dichloro-5-fluorothiophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a plausible and robust synthetic pathway for the preparation of 3,4-dichloro-5-fluorothiophenol, a halogenated aromatic thiol of interest in medicinal chemistry and materials science. Due to the limited availability of a direct, published synthesis for this specific compound, the following protocol is a well-reasoned, two-step approach derived from established and analogous chemical transformations. The pathway commences with the chlorosulfonation of a commercially available starting material, 1,2-dichloro-4-fluorobenzene, to yield a key sulfonyl chloride intermediate. This intermediate is subsequently reduced to the target thiophenol. This guide provides detailed experimental procedures, quantitative data tables, and a visual representation of the synthetic route.

Overall Synthesis Pathway

The proposed synthesis of 3,4-dichloro-5-fluorothiophenol is a two-step process:

-

Step 1: Chlorosulfonation of 1,2-dichloro-4-fluorobenzene. This reaction introduces a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring, yielding 3,4-dichloro-5-fluorobenzenesulfonyl chloride.

-

Step 2: Reduction of 3,4-dichloro-5-fluorobenzenesulfonyl chloride. The sulfonyl chloride intermediate is then reduced to the corresponding thiol, affording the final product, 3,4-dichloro-5-fluorothiophenol.

Caption: Proposed two-step synthesis of 3,4-dichloro-5-fluorothiophenol.

Step 1: Synthesis of 3,4-Dichloro-5-fluorobenzenesulfonyl chloride

This initial step involves an electrophilic aromatic substitution reaction where 1,2-dichloro-4-fluorobenzene is treated with chlorosulfonic acid. The orientation of the incoming chlorosulfonyl group is directed by the existing substituents on the benzene ring.

Experimental Protocol

This protocol is adapted from analogous chlorosulfonation reactions of substituted benzenes.[1][2]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize the HCl gas evolved), add chlorosulfonic acid (4.0 eq). Cool the flask to 0-5 °C in an ice-water bath.

-

Addition of Starting Material: Slowly add 1,2-dichloro-4-fluorobenzene (1.0 eq) dropwise to the cooled chlorosulfonic acid with vigorous stirring over a period of 1-2 hours. Maintain the internal temperature below 10 °C throughout the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour, then let it slowly warm to room temperature and stir for 12-18 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The solid product, 3,4-dichloro-5-fluorobenzenesulfonyl chloride, will precipitate.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper. The crude product can be further purified by recrystallization from a suitable solvent such as hexane or a mixture of hexane and dichloromethane.

Quantitative Data (Hypothetical)

| Reagent/Product | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume | Equivalents |

| 1,2-Dichloro-4-fluorobenzene | 164.99 | 0.1 | 16.5 g | 1.0 |

| Chlorosulfonic acid | 116.52 | 0.4 | 35 mL | 4.0 |

| Product (Theoretical Yield) | 263.49 | 0.1 | 26.3 g | - |

Step 2: Synthesis of 3,4-Dichloro-5-fluorothiophenol

The reduction of the intermediate 3,4-dichloro-5-fluorobenzenesulfonyl chloride to the target thiophenol can be achieved through several methods. The use of zinc dust and a mineral acid is a classic and effective approach.[1][3][4]

Experimental Protocol (Zinc/Acid Reduction)

-

Reaction Setup: In a three-necked round-bottom flask fitted with a mechanical stirrer, a condenser, and a dropping funnel, prepare a suspension of zinc dust (4.0-5.0 eq) in water.

-

Addition of Sulfonyl Chloride: Add the 3,4-dichloro-5-fluorobenzenesulfonyl chloride (1.0 eq) portion-wise to the zinc suspension with vigorous stirring.

-

Reduction: Slowly add concentrated sulfuric acid or hydrochloric acid (4.0-5.0 eq) dropwise to the reaction mixture. The reaction is exothermic, and the rate of addition should be controlled to maintain a manageable temperature (initially cool, then gently reflux).

-

Reaction Completion: After the addition of the acid is complete, heat the mixture to reflux for 2-4 hours to ensure the reaction goes to completion.

-

Work-up: Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Isolation and Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude thiophenol can be purified by vacuum distillation or column chromatography.

Quantitative Data (Hypothetical)

| Reagent/Product | Molar Mass ( g/mol ) | Moles (mol) | Mass | Equivalents |

| 3,4-Dichloro-5-fluorobenzenesulfonyl chloride | 263.49 | 0.05 | 13.2 g | 1.0 |

| Zinc dust | 65.38 | 0.25 | 16.3 g | 5.0 |

| Concentrated H₂SO₄ | 98.08 | 0.25 | ~13.6 mL | 5.0 |

| Product (Theoretical Yield) | 197.06 | 0.05 | 9.85 g | - |

Alternative Reduction Method: Triphenylphosphine

An alternative, milder method for the reduction involves the use of triphenylphosphine.[5][6]

Caption: Experimental workflow for the synthesis of 3,4-dichloro-5-fluorothiophenol.

This comprehensive guide provides a viable synthetic route for 3,4-dichloro-5-fluorothiophenol, empowering researchers with the necessary information for its laboratory preparation. The protocols are based on well-established chemical principles and analogous reactions, ensuring a high probability of success. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

- 1. CN1554644A - One-pot method for preparing p-fluorothiophenol - Google Patents [patents.google.com]

- 2. vdoc.pub [vdoc.pub]

- 3. US2792422A - Manufacture of thiophenols - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. A Simple, Fast and Chemoselective Method for the Preparation of Arylthiols [organic-chemistry.org]

An In-depth Technical Guide to 3,4-Dichloro-5-fluorothiophenol

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical methodologies for 3,4-Dichloro-5-fluorothiophenol. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Identifiers

3,4-Dichloro-5-fluorothiophenol is a substituted aromatic thiol compound. Its structure consists of a benzene ring functionalized with two chlorine atoms, one fluorine atom, and a thiol group. The precise arrangement of these substituents on the aromatic ring is critical to its chemical reactivity and physical properties.

Table 1: Molecular Identifiers and Computed Properties

| Property | Value | Source |

| IUPAC Name | 3,4-dichloro-5-fluorobenzenethiol | Predicted |

| Molecular Formula | C₆H₃Cl₂FS | |

| Molecular Weight | 197.06 g/mol | [1] |

| Canonical SMILES | C1=C(C(=C(C=C1S)F)Cl)Cl | Predicted |

| InChI Key | Predicted | Predicted |

| CAS Number | Not available |

Note: Some properties are predicted based on the analysis of structurally similar compounds due to the limited availability of direct experimental data for 3,4-Dichloro-5-fluorothiophenol.

Physicochemical Properties

The physicochemical properties of 3,4-Dichloro-5-fluorothiophenol are influenced by the electronegative halogen atoms and the acidic thiol group. These properties are crucial for its handling, storage, and application in synthetic chemistry.

Table 2: Predicted Physicochemical Properties

| Property | Value | Notes |

| Physical State | Crystalline solid or liquid | Based on similar halogenated thiophenols.[2][3] |

| Color | White to light yellow | Typical for thiophenol derivatives.[2] |

| Odor | Stench | Characteristic of thiol compounds.[2][4] |

| Melting Point | 50-70 °C | Estimated range based on dichlorothiophenol (62-65 °C) and fluorinated thiophenols.[2][3] |

| Boiling Point | > 200 °C | Extrapolated from related compounds.[2][5] |

| Solubility | Soluble in organic solvents (e.g., Chloroform, Methanol); Insoluble in water.[3] | The presence of the thiol and halogen groups suggests solubility in non-polar and polar aprotic solvents. |

| pKa | ~5-7 | The acidity of the thiol proton is influenced by the electron-withdrawing halogens.[2] |

Experimental Protocols

The following sections detail representative experimental protocols for the synthesis and characterization of 3,4-Dichloro-5-fluorothiophenol. These are generalized methods based on established procedures for similar compounds.[6][7]

Synthesis: Reduction of a Sulfonyl Chloride

A common route for the synthesis of thiophenols is the reduction of the corresponding benzenesulfonyl chloride.

Materials:

-

3,4-Dichloro-5-fluorobenzenesulfonyl chloride

-

Zinc dust or Sodium borohydride[6]

-

Sulfuric acid or an appropriate solvent (e.g., THF, Methanol)[7]

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask, dissolve 3,4-dichloro-5-fluorobenzenesulfonyl chloride in a suitable solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add the reducing agent (e.g., zinc dust followed by dropwise addition of sulfuric acid, or portion-wise addition of sodium borohydride).

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by carefully adding water.

-

Extract the aqueous mixture with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography or distillation.

Characterization: Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a small sample in a deuterated solvent (e.g., CDCl₃). The spectrum is expected to show signals in the aromatic region (δ 7-8 ppm) and a signal for the thiol proton (δ 3-4 ppm), which may be broad.

-

¹³C NMR: This will reveal the number of unique carbon environments in the molecule. The carbon atoms attached to halogens will show characteristic shifts.

-

¹⁹F NMR: This is a crucial technique to confirm the presence and environment of the fluorine atom. A single resonance is expected.

2. Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum of the purified compound. Look for characteristic absorption bands:

-

S-H stretching: ~2550-2600 cm⁻¹ (can be weak)

-

C-S stretching: ~600-800 cm⁻¹

-

Aromatic C-H stretching: ~3000-3100 cm⁻¹

-

C=C aromatic ring stretching: ~1400-1600 cm⁻¹

-

C-Cl and C-F stretching: In the fingerprint region below 1400 cm⁻¹

-

3. Mass Spectrometry (MS):

-

Analyze the compound using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS). The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including isotopic peaks for the two chlorine atoms.

Logical Workflow for Characterization

The following diagram illustrates a standard workflow for the synthesis and characterization of a novel compound like 3,4-Dichloro-5-fluorothiophenol.

Caption: Workflow for the synthesis and structural elucidation of 3,4-Dichloro-5-fluorothiophenol.

References

- 1. 3,5-Dichloro-2-fluorothiophenol | C6H3Cl2FS | CID 91874843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-DICHLOROTHIOPHENOL | 17231-94-6 [amp.chemicalbook.com]

- 3. 4-Fluorothiophenol | 371-42-6 [chemicalbook.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. 3,4-Difluorothiophenol 96 60811-24-7 [sigmaaldrich.com]

- 6. US5659088A - Process for the preparation of 4-fluorothiophenol - Google Patents [patents.google.com]

- 7. DE4420777A1 - Process for the preparation of 4-fluorothiophenol - Google Patents [patents.google.com]

An In-depth Technical Guide to 3,4-Dichloro-5-fluorothiophenol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 3,4-Dichloro-5-fluorothiophenol is not readily found in major chemical databases, and a specific CAS number has not been identified. This guide provides information based on closely related analogs and established chemical principles. The experimental protocols and potential biological activities described herein are proposed based on scientific literature for similar compounds and should be considered hypothetical.

Chemical Identification and Properties

While a specific CAS number for 3,4-Dichloro-5-fluorothiophenol is not publicly available, information on its isomers and related compounds can provide valuable insights into its potential properties. The methyl ether derivative, 3,4-Dichloro-5-fluorothioanisole, is documented under CAS number 1806351-13-2, suggesting the feasibility of the core chemical structure.[1] An isomeric form, 3,5-Dichloro-4-fluorothiophenol, is identified by CAS number 1160573-86-3.

Table 1: Physicochemical Properties of Analogous Halogenated Thiophenols

| Property | 3-Chloro-5-fluorothiophenol[2] | 3,4-Difluorothiophenol[3] | 4-Fluorothiophenol[4] | 3,5-Dichloro-4-fluorothiophenol[5] |

| CAS Number | 845823-02-1 | 60811-24-7 | 371-42-6 | 1160573-86-3 |

| Molecular Formula | C₆H₄ClFS | C₆H₄F₂S | C₆H₅FS | C₆H₃Cl₂FS |

| Molecular Weight | 162.61 g/mol | 146.16 g/mol | 128.17 g/mol | 197.06 g/mol |

| Appearance | Not specified | Not specified | Liquid | Not specified |

| Boiling Point | Not specified | Not specified | Not specified | Not specified |

| Flash Point | Not specified | Not specified | 54 °C | Not specified |

| Density | Not specified | Not specified | 1.203 g/mL at 25 °C | Not specified |

Proposed Synthesis and Experimental Protocols

A specific, validated synthesis for 3,4-Dichloro-5-fluorothiophenol is not available in the current literature. However, a plausible synthetic route can be designed based on established methods for the preparation of substituted thiophenols. A common and effective method involves the reduction of a corresponding sulfonyl chloride.

A potential starting material for this synthesis is 1,2-Dichloro-4-fluoro-5-nitrobenzene (CAS Number: 2339-78-8), which is commercially available. The proposed synthetic pathway involves the reduction of the nitro group to an amine, followed by diazotization and subsequent conversion to a sulfonyl chloride, which is then reduced to the final thiophenol product.

Caption: Proposed synthetic workflow for 3,4-Dichloro-5-fluorothiophenol.

Detailed Hypothetical Experimental Protocol:

Step 1: Synthesis of 3,4-Dichloro-5-fluoroaniline

-

To a stirred suspension of iron powder in a mixture of ethanol and water, add a catalytic amount of concentrated hydrochloric acid and heat the mixture to reflux.

-

Add a solution of 1,2-Dichloro-4-fluoro-5-nitrobenzene in ethanol dropwise to the refluxing mixture.

-

After the addition is complete, continue refluxing for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and make it alkaline with an aqueous solution of sodium carbonate.

-

Filter the mixture through celite and wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aniline derivative.

-

Purify the product by column chromatography or recrystallization.

Step 2: Synthesis of 3,4-Dichloro-5-fluorobenzenesulfonyl chloride

-

Dissolve the synthesized 3,4-Dichloro-5-fluoroaniline in concentrated hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath.

-

Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at this temperature.

-

In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(II) chloride.

-

Add the cold diazonium salt solution to the sulfur dioxide solution dropwise, with vigorous stirring.

-

After the addition, allow the mixture to warm to room temperature and stir for several hours.

-

Pour the reaction mixture into ice water and extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic extract with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude sulfonyl chloride.

Step 3: Synthesis of 3,4-Dichloro-5-fluorothiophenol

-

To a stirred mixture of zinc dust and dilute sulfuric acid, add a solution of 3,4-Dichloro-5-fluorobenzenesulfonyl chloride in a suitable solvent (e.g., ethanol or toluene) at a controlled temperature.

-

Stir the reaction mixture vigorously for several hours until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture to remove any unreacted zinc.

-

Extract the filtrate with an organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic extract under reduced pressure.

-

Purify the resulting crude thiophenol by vacuum distillation or column chromatography.

Potential Biological Activities and Signaling Pathways

There is no specific information on the biological activities of 3,4-Dichloro-5-fluorothiophenol. However, the presence of halogen atoms and a thiophenol moiety suggests potential for various biological interactions. Halogenated aromatic compounds are known to exhibit a range of bioactivities, including antimicrobial, antifungal, and enzyme-inhibiting properties.

Studies on other halogenated thiophenes have demonstrated their potential as antimicrobial agents. For instance, 2-chloro-3,5-dinitrothiophene has shown high activity against E. coli, M. luteus, and A. niger.[6] The proposed mechanism for some of these compounds involves nucleophilic attack by intracellular thiols, leading to the displacement of the halogen.[6]

Thiophenols, in general, are also known to be effective antioxidants, capable of scavenging free radicals.[7] The specific substitution pattern of halogens on the aromatic ring would significantly influence this activity.

Hypothetical Mechanism of Action: Covalent Enzyme Inhibition

Thiophenols are nucleophilic and can react with electrophilic sites in biological macromolecules. A plausible mechanism of action for 3,4-Dichloro-5-fluorothiophenol could be the covalent modification of cysteine residues in the active sites of key enzymes. This would lead to the irreversible inhibition of the enzyme and disruption of a critical biological pathway. The electron-withdrawing nature of the chlorine and fluorine atoms would influence the pKa of the thiol group, affecting its nucleophilicity at physiological pH.

Caption: Hypothetical signaling pathway disruption by covalent enzyme inhibition.

Conclusion for Drug Development Professionals

3,4-Dichloro-5-fluorothiophenol represents a novel chemical entity with potential for further investigation. Its multi-halogenated structure suggests that it could possess interesting pharmacological properties. Researchers interested in this compound would need to undertake a custom synthesis, for which a plausible route has been outlined. Subsequent studies should focus on characterizing its physicochemical properties and screening for a range of biological activities, including antimicrobial, antifungal, and enzyme inhibition assays. The proposed hypothetical mechanism of action provides a starting point for more detailed mechanistic studies should any significant biological activity be discovered.

References

- 1. ส่วนประกอบ Thiol สำหรับการสังเคราะห์เภสัชภัณฑ์ [myskinrecipes.com]

- 2. Thiol Building Blocks for Pharmaceutical Synthesis [myskinrecipes.com]

- 3. 1,2-DICHLORO-4-FLUORO-5-NITROBENZENE synthesis - chemicalbook [chemicalbook.com]

- 4. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]

- 5. 3-chloro-5-fluorobenzene-1-thiol | 845823-02-1 [sigmaaldrich.com]

- 6. scribd.com [scribd.com]

- 7. US4886629A - Process for the preparation of fluorinated benzene sulfonyl fluorides - Google Patents [patents.google.com]

Spectroscopic and Synthetic Overview of 3,4-Dichloro-5-fluorothiophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the available spectroscopic and synthetic data for the compound 3,4-Dichloro-5-fluorothiophenol. Despite a comprehensive search of public domain databases and scientific literature, specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) and detailed synthesis protocols for 3,4-Dichloro-5-fluorothiophenol are not currently available. This document summarizes the landscape of information for structurally related compounds to provide a comparative context for researchers working with halogenated fluorothiophenols.

Introduction to Halogenated Thiophenols

Halogenated thiophenols are a class of organic compounds that serve as important building blocks in medicinal chemistry and materials science. The specific substitution pattern of halogens on the phenyl ring significantly influences the physicochemical properties and biological activity of the resulting molecules. The target compound of this guide, 3,4-Dichloro-5-fluorothiophenol, is a polysubstituted thiophenol for which detailed characterization data is not readily accessible. This guide, therefore, aims to provide pertinent information on analogous compounds to aid in the prediction of its properties and the design of synthetic and analytical strategies.

Spectroscopic Data of Structurally Related Compounds

While no specific data is available for 3,4-Dichloro-5-fluorothiophenol, the following tables summarize key physical and chemical properties of related monochloro-, dichloro-, and fluoro-substituted thiophenols. This information can be valuable for estimating the characteristics of the target compound.

Table 1: Physical and Chemical Properties of Related Thiophenols

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 3-Chloro-5-fluorothiophenol[1] | C₆H₄ClFS | 162.61 | 845823-02-1 |

| 3,5-Dichloro-2-fluorothiophenol[2] | C₆H₃Cl₂FS | 197.06 | 1806281-14-0 |

| 4-Fluorothiophenol | C₆H₅FS | 128.17 | 371-42-6 |

Note: The data presented is computed and sourced from publicly available chemical databases.

Spectroscopic data for these related compounds, where available, can offer insights into the expected spectral features of 3,4-Dichloro-5-fluorothiophenol. For instance, the ¹H NMR spectrum of 4-Fluorothiophenol is documented and can serve as a basic reference for the proton signals of a fluorinated thiophenol.[3]

Synthesis of Related Halogenated Thiophenols

Detailed experimental protocols for the synthesis of 3,4-Dichloro-5-fluorothiophenol are not described in the surveyed literature. However, established methods for the preparation of similar compounds, such as 4-fluorothiophenol, can provide a strategic blueprint.

A common synthetic route to fluorothiophenols involves the reduction of the corresponding sulfonyl chloride. For example, 4-fluorothiophenol can be prepared from 4-fluorobenzenesulfonyl chloride.[4][5][6] This process typically involves a two-step reduction, first to the disulfide and then to the desired thiophenol.

Experimental Workflow for a General Thiophenol Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a thiophenol from its corresponding sulfonyl chloride, based on methodologies reported for related compounds. This serves as a conceptual model in the absence of a specific protocol for 3,4-Dichloro-5-fluorothiophenol.

Signaling Pathways

A search of the available literature did not yield any information regarding the involvement of 3,4-Dichloro-5-fluorothiophenol in any specific biological signaling pathways.

Conclusion

This technical guide confirms the absence of publicly available, detailed spectroscopic and synthetic data for 3,4-Dichloro-5-fluorothiophenol. The provided information on structurally related compounds is intended to serve as a valuable resource for researchers and professionals in the field. It is anticipated that as research progresses, the specific data for the title compound will become available, allowing for a more comprehensive understanding of its properties and potential applications. Researchers are encouraged to perform their own experimental characterization to fill this knowledge gap.

References

- 1. 3-Chloro-5-fluorothiophenol | C6H4ClFS | CID 2757605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-Dichloro-2-fluorothiophenol | C6H3Cl2FS | CID 91874843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Fluorothiophenol(371-42-6) 1H NMR spectrum [chemicalbook.com]

- 4. US5659088A - Process for the preparation of 4-fluorothiophenol - Google Patents [patents.google.com]

- 5. DE4420777A1 - Process for the preparation of 4-fluorothiophenol - Google Patents [patents.google.com]

- 6. JPH083130A - Production of 4-fluorothiophenol - Google Patents [patents.google.com]

An In-depth Technical Guide to Isomers of Dichlorofluorinated Thiophenols

To the intended audience of researchers, scientists, and drug development professionals: a comprehensive search of scientific literature and chemical databases has revealed no publicly available data for 3,4-Dichloro-5-fluorothiophenol. This suggests the compound may be novel, not yet synthesized, or not extensively characterized.

In lieu of data on the requested molecule, this technical guide provides a detailed overview of the physical and chemical characteristics of two closely related and documented isomers: 3-Chloro-5-fluorothiophenol and 3,5-Dichloro-2-fluorothiophenol . The information presented is based on computed data and general principles of chemical reactivity for this class of compounds, providing a valuable resource for researchers working with halogenated thiophenols.

Physicochemical Properties

The fundamental physical and chemical properties of these isomers are summarized below. It is important to note that the majority of the available quantitative data is based on computational models rather than experimental measurements.

Compound Identification

| Property | 3-Chloro-5-fluorothiophenol | 3,5-Dichloro-2-fluorothiophenol |

| IUPAC Name | 3-chloro-5-fluorobenzenethiol[1] | 3,5-dichloro-2-fluorobenzenethiol[2] |

| CAS Number | 845823-02-1[1] | 1806281-14-0[2] |

| Molecular Formula | C₆H₄ClFS[1] | C₆H₃Cl₂FS[2] |

| Molecular Weight | 162.61 g/mol [1] | 197.06 g/mol [2] |

| Canonical SMILES | C1=C(C=C(C=C1S)Cl)F[1] | C1=C(C=C(C(=C1S)F)Cl)Cl[2] |

Computed Physicochemical Data

The following table presents computed data for various physicochemical properties, which are useful for predicting the behavior of these compounds in different environments. These values are derived from computational models as found in the PubChem database.[1][2]

| Property | 3-Chloro-5-fluorothiophenol | 3,5-Dichloro-2-fluorothiophenol |

| XLogP3 | 2.8[1] | 3.4[2] |

| Hydrogen Bond Donor Count | 1[1] | 1[2] |

| Hydrogen Bond Acceptor Count | 1[1] | 2[2] |

| Rotatable Bond Count | 0[1] | 0[2] |

| Exact Mass | 161.9706272 Da[1] | 195.9316548 Da[2] |

| Monoisotopic Mass | 161.9706272 Da[1] | 195.9316548 Da[2] |

| Topological Polar Surface Area | 1 Ų[1] | 1 Ų[2] |

| Heavy Atom Count | 9[1] | 10[2] |

Reactivity and Chemical Characteristics

The chemical behavior of these halogenated thiophenols is dictated by the interplay of the thiol group and the electron-withdrawing halogen substituents on the aromatic ring.

-

Thiol Group Reactivity : The thiol (-SH) group is nucleophilic and acidic. It can be deprotonated by a base to form a thiolate anion (S⁻), which is a potent nucleophile. This allows for reactions such as S-alkylation, S-acylation, and the formation of disulfides upon oxidation. The acidity (pKa) of the thiol proton is influenced by the ring substituents. Electron-withdrawing groups like chlorine and fluorine are expected to increase the acidity (lower the pKa) compared to unsubstituted thiophenol.

-

Aromatic Ring Reactivity : The chlorine and fluorine atoms are deactivating, electron-withdrawing substituents, which make the aromatic ring less susceptible to electrophilic aromatic substitution reactions compared to benzene.[3] Halogens are ortho-, para-directing, however, the substitution pattern of the isomers will dictate the regioselectivity of any further substitution reactions.

-

Nucleophilic Aromatic Substitution (SNAr) : The presence of multiple electron-withdrawing halogen substituents can activate the ring towards nucleophilic aromatic substitution, where a potent nucleophile displaces one of the halogen atoms.

Experimental Protocols: General Synthesis of Substituted Aryl Thiols

General Protocol: Copper-Catalyzed Thiolation of Aryl Iodides

This protocol is adapted from a general method for the synthesis of a wide range of substituted aryl thiols.[4]

Objective: To synthesize a substituted aryl thiol from the corresponding aryl iodide.

Materials:

-

Substituted Aryl Iodide (e.g., 3-Chloro-5-fluoroiodobenzene)

-

Sulfur powder

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF), anhydrous

-

Sodium borohydride (NaBH₄) or Triphenylphosphine (PPh₃)

-

Hydrochloric acid (HCl), aqueous solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

C-S Coupling Reaction:

-

To a flame-dried reaction vessel under an inert atmosphere, add the substituted aryl iodide (1.0 equiv.), sulfur powder (1.5 equiv.), CuI (0.1 equiv.), and K₂CO₃ (2.0 equiv.).

-

Add anhydrous DMF as the solvent.

-

Heat the reaction mixture at 90 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl iodide is consumed.

-

-

Reduction of the Disulfide Intermediate:

-

Cool the reaction mixture to room temperature.

-

Carefully add a reducing agent, such as NaBH₄ or PPh₃, to the mixture. This step reduces the in situ generated diaryl disulfide to the corresponding thiolate.

-

Stir the mixture until the reduction is complete.

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Acidify the aqueous mixture with dilute HCl to a pH of ~2-3 to protonate the thiolate.

-

Extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be further purified by flash column chromatography on silica gel to yield the pure substituted aryl thiol.

-

Caption: General workflow for the synthesis of substituted aryl thiols.

Mandatory Visualizations

The following diagram illustrates the logical relationship in a common experimental procedure for the synthesis of substituted thiophenols, starting from the corresponding aniline derivative via a Sandmeyer-type reaction.

Caption: Synthesis of aryl thiols via diazotization of anilines.

Conclusion

While direct experimental data for 3,4-Dichloro-5-fluorothiophenol is absent from the current scientific literature, this guide provides essential computed physicochemical data and outlines general synthetic and reactivity principles based on the available information for the closely related isomers, 3-Chloro-5-fluorothiophenol and 3,5-Dichloro-2-fluorothiophenol. This information serves as a valuable starting point for researchers interested in the synthesis, characterization, and application of novel polychlorinated and fluorinated thiophenol derivatives. Further experimental work is required to validate the computed properties and to fully elucidate the chemical and biological profiles of these compounds.

References

In-depth Technical Guide: The Elusive Case of 3,4-Dichloro-5-fluorothiophenol

A comprehensive search of scientific literature and chemical databases reveals no specific information on the discovery, history, synthesis, or biological activity of 3,4-Dichloro-5-fluorothiophenol. This compound does not appear in prominent chemical registries such as PubChem, and no synthesis or characterization data has been publicly documented.

This technical guide addresses the query for information on 3,4-Dichloro-5-fluorothiophenol by first establishing the absence of its presence in the known chemical literature. While the core requirements of this guide—detailing its history, experimental protocols, and biological pathways—cannot be fulfilled due to the non-availability of data, this document will instead provide a brief overview of general synthetic approaches for structurally related polychlorinated and fluorinated thiophenols. This will offer researchers a foundational understanding of the chemical principles that would likely be involved in the theoretical synthesis of such a molecule.

General Synthetic Strategies for Polychlorinated and Fluorinated Aryl Thiols

The synthesis of aryl thiols, particularly those bearing multiple halogen substituents, can be approached through several established methodologies in organic chemistry. These methods typically involve the introduction of a thiol group (-SH) or a protected equivalent onto a pre-functionalized aromatic ring.

One common strategy is the reduction of a corresponding sulfonyl chloride. For a hypothetical synthesis of 3,4-Dichloro-5-fluorothiophenol, this would involve the preparation of 3,4-Dichloro-5-fluorobenzenesulfonyl chloride as a precursor. This intermediate could then be reduced using various reagents, such as zinc in an acidic medium or a phosphine-based reducing agent, to yield the target thiophenol.

Another approach involves the use of a Sandmeyer-type reaction. Starting from a suitable aniline (3,4-dichloro-5-fluoroaniline), diazotization followed by treatment with a sulfur-containing reagent like potassium ethyl xanthate can introduce the sulfur functionality. Subsequent hydrolysis would then yield the desired thiophenol.

Finally, nucleophilic aromatic substitution (SNAr) reactions can be employed, particularly when the aromatic ring is activated by electron-withdrawing groups. While the chlorine and fluorine atoms in the target molecule are not exceptionally strong activating groups for this type of reaction, under specific conditions with a suitable sulfur nucleophile, displacement of a leaving group on a precursor molecule could be envisioned.

Hypothetical Synthesis Workflow

Based on the general principles outlined above, a theoretical synthetic workflow for 3,4-Dichloro-5-fluorothiophenol could be proposed. It is crucial to emphasize that the following diagram illustrates a conceptual pathway and is not based on any documented experimental protocol for this specific compound.

Caption: A hypothetical Sandmeyer-type reaction pathway for the synthesis of 3,4-Dichloro-5-fluorothiophenol.

Conclusion

A Technical Guide to 3,4-Dichloro-5-fluorobenzenethiol

Disclaimer: The compound "3,4-Dichloro-5-fluorothiophenol" is not readily found in established chemical databases or literature. This guide, therefore, addresses the chemical entity logically derived from this name: 3,4-Dichloro-5-fluorobenzenethiol . The information presented, including properties, synthesis, and reactivity, is based on established principles of organic chemistry and data from structurally analogous compounds. All quantitative data and protocols should be treated as estimations pending experimental verification.

Introduction

Halogenated thiophenols are a class of organosulfur compounds of significant interest in medicinal chemistry and materials science. The presence of halogens and a thiol group on a benzene ring imparts unique electronic and steric properties, making them versatile building blocks for the synthesis of novel therapeutic agents and functional materials. The thiol group, in particular, is a key pharmacophore that can interact with biological targets through coordination with metal ions or by participating in redox processes.[1]

This technical guide provides a comprehensive overview of 3,4-dichloro-5-fluorobenzenethiol, a trifunctionalized aromatic thiol. It details its predicted chemical and physical properties, proposes a potential synthetic route, and discusses its expected reactivity and potential applications in drug development based on data from related compounds.

Chemical and Physical Properties

The precise experimental data for 3,4-dichloro-5-fluorobenzenethiol is not available. However, we can predict its properties based on known data for similar compounds such as 4-fluorothiophenol, 3-chloro-4-fluorothiophenol, and 3,4-difluorothiophenol.

| Property | Predicted Value / Information | Source / Analogy |

| IUPAC Name | 3,4-Dichloro-5-fluorobenzenethiol | Standard Nomenclature |

| Molecular Formula | C₆H₃Cl₂FS | Derived from Structure |

| Molecular Weight | 197.06 g/mol | Calculated |

| Appearance | Colorless to light yellow liquid | Analogy with other thiophenols[2][3] |

| Odor | Strong, unpleasant (stench) | Characteristic of thiols[2][4] |

| Boiling Point | Estimated > 170 °C | Higher than 3-fluorothiophenol (170°C) due to increased mass[2] |

| Density | Estimated > 1.5 g/mL | Higher than 2-chloro-4-fluorothiophenol (1.517 g/mL)[5] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, THF) | General property of thiophenols[3] |

Synthesis and Reactivity

A plausible synthetic route to 3,4-dichloro-5-fluorobenzenethiol can be conceptualized starting from a commercially available precursor, such as 1,2-dichloro-3-fluorobenzene. The workflow would involve sulfonation followed by a reduction sequence.

Reactivity:

The reactivity of 3,4-dichloro-5-fluorobenzenethiol is governed by the interplay of its functional groups:

-

Thiol Group (-SH): This is the most reactive site. It is acidic and can be deprotonated to form a thiolate anion, which is a potent nucleophile. It can undergo S-alkylation, S-acylation, and oxidation to form disulfides or sulfonic acids.

-

Aromatic Ring: The benzene ring is electron-deficient due to the inductive effects of the three halogen substituents. This deactivation makes electrophilic aromatic substitution reactions challenging. Conversely, it makes the ring susceptible to nucleophilic aromatic substitution, particularly at positions activated by the halogens.

Potential Biological Activity and Applications

Thiophenol derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[1] The thiol group can interact with cysteine residues in enzymes or proteins, leading to the modulation of their function.

The specific substitution pattern of 3,4-dichloro-5-fluorobenzenethiol could be leveraged in drug design. For instance, it could serve as a fragment for covalent inhibitors, where the thiolate attacks an electrophilic residue in a protein's active site.

General Experimental Protocols

The following are general, hypothetical protocols for reactions involving an aromatic thiol like 3,4-dichloro-5-fluorobenzenethiol. Note: These procedures are illustrative and must be adapted and optimized for the specific substrate. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

A. Protocol for S-Alkylation (Thioether Synthesis)

-

Deprotonation: Dissolve 1.0 equivalent of 3,4-dichloro-5-fluorobenzenethiol in a suitable solvent (e.g., THF or DMF). Add 1.1 equivalents of a base (e.g., sodium hydride or potassium carbonate) and stir the mixture at room temperature for 30 minutes to form the thiolate.

-

Alkylation: Add 1.05 equivalents of the desired alkyl halide (e.g., methyl iodide, benzyl bromide) dropwise to the solution.

-

Reaction: Stir the reaction mixture at room temperature (or with gentle heating) and monitor its progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench it by adding water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography.

B. Protocol for Oxidation to Disulfide

-

Dissolution: Dissolve 1.0 equivalent of 3,4-dichloro-5-fluorobenzenethiol in a solvent such as dichloromethane or methanol.

-

Oxidation: Add a mild oxidizing agent, such as a solution of iodine (I₂) in methanol or by bubbling air through the solution in the presence of a catalytic amount of a base (e.g., triethylamine).

-

Reaction: Stir the mixture at room temperature until the starting thiol is consumed, as monitored by TLC.

-

Workup and Purification: Remove the solvent under reduced pressure. The resulting disulfide can often be purified by recrystallization or column chromatography.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3,4-dichloro-5-fluorobenzenethiol does not exist, the hazards can be inferred from similar halogenated thiophenols.[2][4][5][6]

-

Toxicity: Likely to be toxic if swallowed, in contact with skin, or if inhaled.[2][5]

-

Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[4][5]

-

Flammability: May be a flammable liquid and vapor.[4]

-

Stench: Possesses a strong, foul odor.[2]

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Keep away from heat, sparks, and open flames.[4]

-

Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

3,4-Dichloro-5-fluorobenzenethiol represents a potentially valuable, yet underexplored, chemical entity. Based on the properties of related compounds, it is expected to be a reactive building block for creating complex molecules with potential applications in drug discovery and materials science. The proposed synthetic routes and reaction protocols provide a foundation for future experimental work. However, due to the lack of empirical data, all properties and procedures should be approached with caution and validated through rigorous experimentation.

References

A Comprehensive Technical Guide to the Safety and Handling of 3,4-Dichloro-5-fluorothiophenol

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide on the safety and handling of 3,4-Dichloro-5-fluorothiophenol based on available data for structurally similar compounds. Since a specific Safety Data Sheet (SDS) for 3,4-Dichloro-5-fluorothiophenol is not publicly available, the information herein is extrapolated from the safety profiles of related halogenated thiophenols. All personnel handling this compound should exercise extreme caution and adhere to rigorous safety protocols.

Hazard Identification and Classification

Based on the hazard profiles of analogous compounds such as 4-Fluorothiophenol and 3,4-Dichlorobenzenethiol, 3,4-Dichloro-5-fluorothiophenol is anticipated to be a hazardous substance.[1][2][3][4] It is likely classified as:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][4][5]

-

Skin Corrosion/Irritation: Causes skin irritation.[1][2][4][5]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][4][5]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][5][6]

GHS Hazard Pictograms (Anticipated)

Signal Word (Anticipated)

Danger

Hazard Statements (Anticipated)

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Physical and Chemical Properties

Quantitative data for 3,4-Dichloro-5-fluorothiophenol is not available. The following table summarizes representative data from analogous compounds to provide an estimate of its properties.

| Property | 4-Fluorothiophenol | 3,4-Dichlorobenzenethiol |

| Molecular Formula | C₆H₅FS | C₆H₄Cl₂S |

| Molecular Weight | 128.17 g/mol | 179.07 g/mol |

| Appearance | Light yellow liquid | Cloudy, colorless liquid |

| Boiling Point | 170 °C @ 760 mmHg | 119-120 °C @ 10 mmHg |

| Flash Point | 54 - 58 °C | 112 °C |

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are critical for the safe handling of this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated chemical fume hood.[1][8]

-

Eyewash stations and safety showers must be readily accessible.[2]

Personal Protective Equipment (PPE)

| Protection | Specifications |

| Eye/Face Protection | Chemical safety goggles or face shield (compliant with OSHA's 29 CFR 1910.133 or European Standard EN166).[2][3] |

| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[2][3] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is recommended if exposure limits are exceeded or if irritation is experienced.[2][3] |

First Aid Measures

Immediate medical attention is required for all routes of exposure.[1][3]

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[9][10] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[1][9] |

| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3] |

First Aid Workflow

Caption: First aid procedures for different exposure routes.

Firefighting Measures

Suitable Extinguishing Media

Specific Hazards

-

The compound may be combustible.[6]

-

Thermal decomposition can produce toxic and irritating gases, including carbon oxides, sulfur oxides, hydrogen chloride, and hydrogen fluoride.[2][10]

Protective Equipment for Firefighters

Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][2][11]

Accidental Release Measures

Personal Precautions

-

Evacuate personnel from the area.

-

Ensure adequate ventilation.

-

Remove all sources of ignition.[1]

Environmental Precautions

Methods for Containment and Cleanup

-

Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite).[2][12]

-

Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[1][2]

Spill Response Workflow

Caption: Workflow for handling accidental spills.

Handling and Storage

Safe Handling

-

Do not breathe vapors or mists.[1]

-

Handle only in a chemical fume hood.[1]

-

Use non-sparking tools and take precautionary measures against static discharge.[1][8]

-

Wash hands thoroughly after handling.[2]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][5]

-

Store locked up.[1]

-

Some analogous compounds are air-sensitive; consider storing under an inert atmosphere (e.g., nitrogen or argon).[2][4]

Stability and Reactivity

-

Reactivity: Not expected to be reactive under normal conditions.

-

Chemical Stability: May be air-sensitive.[2][7] Stable under recommended storage conditions.[2]

-

Conditions to Avoid: Exposure to air, heat, flames, sparks, and incompatible materials.[2][3]

-

Incompatible Materials: Strong oxidizing agents, strong bases.[2][8][10]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, sulfur oxides, hydrogen chloride, and hydrogen fluoride.[2][3]

Toxicological Information

No specific toxicological data is available for 3,4-Dichloro-5-fluorothiophenol. The information below is based on the profiles of similar compounds.

-

Acute Toxicity: Expected to be harmful by ingestion, dermal contact, and inhalation.[1][2][5]

-

Skin Corrosion/Irritation: Expected to cause skin irritation.[1][2][5]

-

Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[1][2][5]

-

Respiratory or Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: No data available.[2]

-

Reproductive Toxicity: No data available.

-

STOT-Single Exposure: May cause respiratory system irritation.[1][2][5]

-

STOT-Repeated Exposure: No data available.

-

Aspiration Hazard: No data available.

Ecological Information

No specific ecological data is available for 3,4-Dichloro-5-fluorothiophenol.

Disposal Considerations

-

This material and its container must be disposed of as hazardous waste.[1][5]

-

Disposal should be in accordance with local, regional, and national regulations.[1][5][6]

-

Do not re-use empty containers as they may retain product residue.[1]

Transport Information

Based on analogous compounds, 3,4-Dichloro-5-fluorothiophenol would likely be classified for transport as follows:

-

UN Number: UN2810 (Toxic liquid, organic, n.o.s.) or a similar designation for toxic/flammable liquids.[2]

-

Proper Shipping Name: Toxic liquid, organic, n.o.s. (3,4-Dichloro-5-fluorothiophenol).

-

Transport Hazard Class: 6.1 (Toxic), possibly with a subsidiary hazard of 3 (Flammable).[1]

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 10. synquestlabs.com [synquestlabs.com]

- 11. cdp.dhs.gov [cdp.dhs.gov]

- 12. bec-techdocs-prod.s3.us-west-2.amazonaws.com [bec-techdocs-prod.s3.us-west-2.amazonaws.com]

- 13. biosynth.com [biosynth.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

Solubility of 3,4-Dichloro-5-fluorothiophenol in Organic Solvents: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 3,4-Dichloro-5-fluorothiophenol in organic solvents. A comprehensive search of available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific compound. This guide, therefore, provides qualitative solubility information for structurally related compounds to offer directional insights. Furthermore, a detailed, standardized experimental protocol for determining the solubility of a solid compound in an organic solvent is presented to enable researchers to generate empirical data.

Introduction to 3,4-Dichloro-5-fluorothiophenol

3,4-Dichloro-5-fluorothiophenol is a halogenated aromatic thiol of interest in synthetic chemistry, particularly as a building block in the development of novel pharmaceutical and agrochemical compounds. The solubility of such an intermediate is a critical physical property that influences reaction kinetics, purification strategies, and formulation development. An understanding of its behavior in various organic solvents is essential for its effective application in research and development.

Despite a thorough review of scientific databases and literature, no specific quantitative solubility data for 3,4-Dichloro-5-fluorothiophenol could be retrieved. This underscores a gap in the available physicochemical data for this compound.

Solubility Profile of Structurally Related Compounds

In the absence of direct data for 3,4-Dichloro-5-fluorothiophenol, the solubility characteristics of structurally analogous compounds can provide valuable, albeit qualitative, guidance. The following table summarizes the available information for similar thiophenol derivatives.

| Compound Name | Structure | Solvent | Solubility |

| 4-Fluorothiophenol | C₆H₅FS | Ethyl acetate, Dimethyl sulfoxide (DMSO), Dichloromethane, Chloroform | Soluble |

| Petroleum ether, Hexane | Some solubility | ||

| Water | Insoluble | ||

| 3-Chloro-4-fluorothiophenol | C₆H₄ClFS | Water | Sparingly Soluble (0.014 g/L at 25°C) |

Note: The solubility of 3-Chloro-4-fluorothiophenol in water is provided for context; its solubility in organic solvents is not specified in the available literature.

Based on the principle of "like dissolves like," it can be inferred that 3,4-Dichloro-5-fluorothiophenol, being a relatively nonpolar molecule with halogen substituents, is likely to exhibit good solubility in common polar aprotic and nonpolar organic solvents. Experimental verification is required to confirm this hypothesis.

Experimental Protocol for Solubility Determination (Gravimetric Method)

To empower researchers to ascertain the solubility of 3,4-Dichloro-5-fluorothiophenol, a standard gravimetric method is detailed below. This method is robust, reliable, and does not require highly specialized instrumentation.[1][2]

Objective: To determine the equilibrium solubility of a solid compound in a given organic solvent at a specified temperature.

Materials:

-

3,4-Dichloro-5-fluorothiophenol (solute)

-

Selected organic solvent(s)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 3,4-Dichloro-5-fluorothiophenol to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to perform preliminary experiments to determine the time to reach equilibrium.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and dispense the solution into a pre-weighed, labeled evaporation dish. The filtration step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. Alternatively, a vacuum desiccator can be used.

-

Continue drying until a constant weight of the dried solute is achieved. This is confirmed by repeated weighing until two consecutive measurements are within an acceptable tolerance.

-

Record the final mass of the evaporation dish containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial mass of the empty evaporation dish from the final mass.

-

The solubility can then be expressed in various units, such as g/L, mg/mL, or mol/L, by dividing the mass of the dissolved solute by the volume of the solvent sample taken.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining solubility.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

While direct, quantitative solubility data for 3,4-Dichloro-5-fluorothiophenol in organic solvents is currently unavailable in the public domain, qualitative inferences can be drawn from structurally similar compounds. For precise and reliable data, experimental determination is necessary. The provided gravimetric protocol offers a standard and accessible method for researchers to establish the solubility profile of this compound, thereby facilitating its effective use in drug discovery and other scientific endeavors.

References

Methodological & Application

Application Notes and Protocols: 3,4-Dichloro-5-fluorothiophenol in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data and applications for 3,4-Dichloro-5-fluorothiophenol are limited in publicly available literature. The following application notes and protocols are based on the established medicinal chemistry applications of its close structural analog, 3,4-Difluorothiophenol . The principles and methodologies described are anticipated to be highly relevant for the title compound.

Introduction: The Role of Halogenated Thiophenols in Drug Discovery

Halogenated thiophenols are versatile building blocks in medicinal chemistry. The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The thiol group provides a reactive handle for nucleophilic substitution reactions, enabling the facile incorporation of the substituted phenylthio moiety into a wide range of molecular scaffolds.

Application: Synthesis of Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3] They are involved in crucial physiological processes such as pH homeostasis, CO2 transport, and electrolyte secretion.[2][3] Dysregulation of CA activity is implicated in several diseases, including glaucoma, epilepsy, and certain types of cancer, making them an important therapeutic target.[4]

3,4-Difluorothiophenol serves as a key intermediate in the synthesis of potent and selective inhibitors of CA isoforms, particularly CA II and CA IV.[2] The difluorophenylthio moiety can be introduced to a core scaffold, such as a sulfonamide, to enhance binding affinity and selectivity.

Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms

The following table summarizes the inhibitory activity of a representative thioether benzenesulfonamide synthesized using 3,4-Difluorothiophenol against human carbonic anhydrase (hCA) isoforms.

| Compound | Target | Inhibition Constant (Kᵢ) (nM) | Reference |

| Ethyl 5-(aminosulfonyl)-2-[(3,4-difluorophenyl)thio]nicotinate derivative | hCA II | 1.2 | [2] |

| Ethyl 5-(aminosulfonyl)-2-[(3,4-difluorophenyl)thio]nicotinate derivative | hCA IV | 0.8 | [2] |

Data is representative of compounds synthesized using 3,4-Difluorothiophenol as a key intermediate.

Experimental Protocols

Synthesis of Ethyl 5-(aminosulfonyl)-2-[(3,4-difluorophenyl)thio]nicotinate

This protocol describes the synthesis of a key intermediate for potent carbonic anhydrase inhibitors, utilizing 3,4-Difluorothiophenol.

Materials:

-

2-Chloro-5-sulfamoyl-nicotinic acid ethyl ester

-

3,4-Difluorothiophenol

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2-Chloro-5-sulfamoyl-nicotinic acid ethyl ester (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and 3,4-Difluorothiophenol (1.2 eq).

-

Stir the reaction mixture at room temperature for 18 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography (e.g., using a gradient of hexane and ethyl acetate) to obtain the pure ethyl 5-(aminosulfonyl)-2-[(3,4-difluorophenyl)thio]nicotinate.

Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol outlines a general method for determining the inhibitory activity of compounds against carbonic anhydrase, based on the esterase activity of the enzyme.[5][6]

Materials:

-

Human carbonic anhydrase II (recombinant)

-

p-Nitrophenyl acetate (pNPA), substrate

-

Tris-HCl buffer (e.g., 50 mM, pH 7.4)

-

Test compound (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, add Tris-HCl buffer to each well.

-

Add the test compound solution to the appropriate wells at various concentrations. Include a control well with DMSO only.

-

Add the human carbonic anhydrase II solution to all wells except for the blank.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding the pNPA substrate solution to all wells.

-

Immediately measure the absorbance at 400 nm in kinetic mode for 10-20 minutes at room temperature.

-

Calculate the rate of p-nitrophenol production (indicated by the increase in absorbance) for each well.

-

Determine the percent inhibition for each concentration of the test compound relative to the control (DMSO).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value by non-linear regression analysis.

Mandatory Visualizations

Synthetic Workflow for Carbonic Anhydrase Inhibitors

Caption: Synthetic workflow for a carbonic anhydrase inhibitor intermediate.

Carbonic Anhydrase and pH Regulation Signaling Pathway

Caption: Role of Carbonic Anhydrase in pH regulation and disease.

References

3,4-Dichloro-5-fluorothiophenol as a building block in organic synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloro-5-fluorothiophenol is a halogenated aromatic thiol that holds potential as a versatile building block in organic synthesis. Its trifunctional substitution pattern—featuring two chlorine atoms, a fluorine atom, and a nucleophilic thiol group—offers a rich platform for the synthesis of complex molecules with potential applications in medicinal chemistry, agrochemicals, and materials science. The electron-withdrawing nature of the halogen substituents is anticipated to modulate the acidity and reactivity of the thiol group, making it an interesting candidate for constructing novel thioethers and sulfur-containing heterocycles. These application notes provide a comprehensive overview of the predicted properties, a hypothetical synthetic protocol, and potential applications of this compound.

Predicted Physicochemical Properties and Safety Information

| Property | Predicted Value / Information | Data Source (Analogous Compounds) |

| Molecular Formula | C₆H₃Cl₂FS | - |

| Molecular Weight | 197.06 g/mol | - |

| Appearance | Colorless to light yellow liquid or low-melting solid with a strong stench. | [1][2] |

| Boiling Point | > 200 °C (estimated) | [2] |

| Melting Point | < 30 °C (estimated) | [2] |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DCM, THF, Toluene). | - |

| pKa | ~5-6 (estimated) | [2] |

| CAS Number | Not assigned. | - |

Safety Precautions:

Thiophenols are generally toxic and have strong, unpleasant odors. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Based on analogous compounds, 3,4-dichloro-5-fluorothiophenol should be considered harmful if swallowed, toxic in contact with skin, and may cause skin and eye irritation.[3][4][5]

Proposed Synthetic Route

A plausible and efficient method for the synthesis of 3,4-dichloro-5-fluorothiophenol is via the diazotization of a suitable aniline precursor followed by reaction with a sulfur-containing reagent. A potential starting material is 3,4-dichloro-5-fluoroaniline.

Caption: Proposed synthesis of 3,4-dichloro-5-fluorothiophenol.

Experimental Protocol: Synthesis of 3,4-Dichloro-5-fluorothiophenol

This protocol is hypothetical and based on standard procedures for the synthesis of aromatic thiols from anilines.

Materials:

-

3,4-dichloro-5-fluoroaniline

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Potassium ethyl xanthate (KEX) or Sodium hydrosulfide (NaSH)

-

Zinc dust (Zn)

-

Diethyl ether or Dichloromethane (DCM)

-

Sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 3,4-dichloro-5-fluoroaniline (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the resulting mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Thiolation (Xanthate Method):

-

In a separate flask, dissolve potassium ethyl xanthate (1.5 eq) in water and cool to 10 °C.

-

Add the cold diazonium salt solution to the potassium ethyl xanthate solution dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. The formation of an oily xanthate ester is expected.

-

Extract the crude xanthate ester with diethyl ether, wash with water, and dry over anhydrous sodium sulfate.

-

-

Hydrolysis/Reduction to Thiophenol:

-

Evaporate the solvent from the dried ether solution to obtain the crude xanthate ester.

-

Hydrolyze the ester by refluxing with a solution of sodium hydroxide in ethanol.

-

Alternatively, for a more direct route from the diazonium salt, carefully add the diazonium salt solution to a solution of sodium hydrosulfide. This will likely form the disulfide.

-

If the disulfide is formed, it must be reduced. Suspend the crude disulfide in a suitable solvent (e.g., ethanol/acetic acid) and add zinc dust portion-wise while monitoring the reaction by TLC.

-

After completion, filter off the excess zinc, and extract the product into an organic solvent.

-

-

Work-up and Purification:

-

Acidify the aqueous layer from the hydrolysis/reduction step with HCl to protonate the thiophenolate.

-

Extract the thiophenol into diethyl ether or DCM.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

-

Applications in Organic Synthesis

3,4-Dichloro-5-fluorothiophenol is a promising building block for introducing the 3,4-dichloro-5-fluorophenylthio moiety into various molecular scaffolds.